5-methyl-2,3-dihydro-1H-inden-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H12O/c1-7-2-3-8-5-10(11)6-9(8)4-7/h2-4,10-11H,5-6H2,1H3 |
InChI Key |
DUZSWZDEGJOTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(C2)O)C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 2,3 Dihydro 1h Inden 2 Ol
Regioselective Construction of the Dihydroindene Core Bearing a Methyl Group
Cyclization Reactions for Formation of the Indene (B144670) Ring System
The construction of the fused ring system is often accomplished through intramolecular cyclization reactions, where a suitably substituted aromatic precursor is induced to form the five-membered ring.
A common and effective method for the synthesis of indanones, which are precursors to indanols, is the intramolecular Friedel-Crafts acylation. nih.govacs.org In the context of 5-methyl-2,3-dihydro-1H-inden-2-ol synthesis, a key intermediate is 5-methyl-1-indanone (B1336591). This intermediate is typically synthesized via the cyclization of 3-(4-methylphenyl)propanoic acid or its corresponding acyl chloride. nih.gov
The reaction involves the generation of an acylium ion from the carboxylic acid or acyl chloride derivative, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. The p-methyl group of the starting material directs the cyclization to the ortho position, leading to the desired 5-methyl-1-indanone. Common catalysts for this transformation include Lewis acids such as aluminum chloride (AlCl₃) and Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). acs.org The choice of catalyst and reaction conditions can influence the yield and purity of the product. For instance, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) has been reported as a promoter for intramolecular Friedel-Crafts acylation without the need for additional catalysts. nih.govcolab.ws
Subsequent reduction of the ketone functionality in 5-methyl-1-indanone yields the target alcohol, this compound. Reagents such as sodium borohydride (B1222165) (NaBH₄) are commonly employed for this reduction, offering good yields and selectivity for the ketone over other potentially present functional groups. rsc.orgmasterorganicchemistry.com
Table 1: Synthesis of 5-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-(p-tolyl)propanoic acid | Polyphosphoric acid | - | 85-95 | 95 | N/A |
| 3-(p-tolyl)propionyl chloride | AlCl₃ | CS₂ | Reflux | High | N/A |
| Arylalkyl acid chloride | 1,1,1,3,3,3-Hexafluoro-2-propanol | - | RT | Good | nih.govcolab.ws |
Transition metal-catalyzed cycloaddition reactions offer powerful and atom-economical methods for the construction of cyclic systems. rsc.orgacs.org For the synthesis of the indene core, palladium- and rhodium-based catalysts have been extensively studied. nih.govrsc.orgacs.orgnih.govacs.orgrsc.org These reactions often involve the coupling of multiple components in a single step, allowing for rapid assembly of complex molecular architectures.
While specific examples leading directly to this compound are not prevalent in the literature, the general strategies can be adapted. For instance, a palladium-catalyzed three-component domino reaction has been reported for the synthesis of indene derivatives. acs.org Rhodium-catalyzed [3+2] cycloadditions of vinylcyclopropanes have also been explored for the construction of five-membered rings fused to other cyclic systems. acs.org These methods provide potential, albeit less direct, routes to the 5-methyl-dihydroindene skeleton, which could then be further functionalized to the target alcohol.
Controlled Introduction of the Methyl Moiety at Position 5
An alternative to starting with a pre-methylated precursor is to introduce the methyl group onto a pre-formed indene or indanone scaffold. This requires highly regioselective functionalization methods.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgbaranlab.orgharvard.eduacs.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a methylating agent (e.g., methyl iodide), to introduce the methyl group.
In the context of synthesizing this compound, one could envision starting with a 2,3-dihydro-1H-inden-2-ol derivative bearing a suitable DMG at a position that would direct methylation to C5. For example, a protected hydroxyl group or another functional group on the aromatic ring could serve as a DMG. However, the application of this strategy to the direct synthesis of the target molecule is not widely documented and would require careful selection of the directing group and reaction conditions to achieve the desired regioselectivity.
The direct methylation of a pre-existing 2,3-dihydro-1H-inden-2-ol or its corresponding ketone, indan-2-one, presents a challenge in terms of controlling the position of methylation. Friedel-Crafts alkylation on the aromatic ring of an indanol would likely lead to a mixture of isomers due to the activating nature of the hydroxyl group and the alkyl chain of the cyclopentane (B165970) ring.
A more controlled approach could involve the alkylation of an indanone enolate. rsc.orgrsc.orgacs.orgacs.org However, this typically leads to alkylation at the α-position to the carbonyl group (C1 or C3 in the case of 2-indanone), rather than on the aromatic ring. Therefore, this is not a direct route to C5 methylation. The regioselective alkylation of indanone derivatives often requires specialized substrates and conditions to direct the alkylation to the desired position on the aromatic ring. rsc.orgrsc.org
Stereocontrolled Introduction of the Hydroxyl Functionality at Position 2
The primary challenge in the synthesis of this compound lies in controlling the stereochemistry at the C-2 position. Several advanced strategies have been developed to achieve this, primarily starting from the corresponding prochiral ketone, 5-methyl-2,3-dihydro-1H-inden-2-one (also known as 5-methyl-2-indanone).
Asymmetric Reduction of Corresponding Oxo-Indene (Indanone) Precursors
The most direct approach to chiral this compound is the asymmetric reduction of 5-methyl-2-indanone. This transformation can be achieved with high efficiency and enantioselectivity using both metal-based catalysts and biocatalysts.
Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. scielo.org.mxpolimi.it This method typically involves the use of a transition metal, such as ruthenium or rhodium, complexed with a chiral ligand. These catalysts facilitate the addition of hydrogen across the carbonyl group in a stereodefined manner.
For the reduction of substituted 2-indanones, chiral ruthenium(II) complexes, particularly those of the Noyori-type, have demonstrated considerable success. nih.govresearchgate.net These catalysts, often featuring ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines, can achieve high conversions and excellent enantiomeric excesses (ee). The mechanism involves the formation of a metal hydride species that coordinates to the ketone, and the chiral environment of the ligand directs the hydride transfer to one of the two prochiral faces of the carbonyl group. researchgate.net
While specific data for the catalytic asymmetric hydrogenation of 5-methyl-2-indanone is not extensively documented in readily available literature, research on analogous substrates provides a strong basis for its feasibility. For instance, the asymmetric hydrogenation of various substituted ketones has been shown to yield the corresponding chiral alcohols with high enantioselectivity.
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Ru(II)-TsDPEN | Aromatic Ketones | (S) or (R) | Up to 99% | nih.gov |
| Ru(II)-BINAP/Diamine | General Ketones | (S) or (R) | >95% | researchgate.net |
| Ru(II)-Mandyphos | Spiroindene Acetic Acid | (S) | 93.6% | entrechem.com |
Table 1: Representative Results for Catalytic Asymmetric Hydrogenation of Ketones. This table presents data for analogous reactions to illustrate the potential of the methodology for 5-methyl-2-indanone.
Biocatalysis offers a green and highly selective alternative to metal-based catalysis for the synthesis of chiral alcohols. nih.gov Ketoreductases (KREDs), a class of NAD(P)H-dependent enzymes, are particularly effective for the asymmetric reduction of prochiral ketones. youtube.comresearchgate.net These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.
The application of KREDs to the synthesis of chiral indanols has been explored. For instance, the reduction of various substituted acetophenones and other cyclic ketones using KREDs from organisms like Lactobacillus fermentum has been reported to yield chiral alcohols with high conversion and enantiomeric excess. researchgate.net The stereochemical outcome (either the (R)- or (S)-enantiomer) can often be controlled by selecting a KRED with the appropriate stereopreference.
| Biocatalyst | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Ketoreductase (KRED) | Prochiral Ketones | (S) or (R) | Often >99% | nih.govyoutube.com |
| Baker's Yeast | 1-(methoxycarbonyl)-indan-2-one | (1R, 2S)-hydroxy ester | 99.5% | nih.gov |
Table 2: Representative Results for Biocatalytic Reduction of Ketones. This table showcases the potential of biocatalysis for the enantioselective synthesis of indanols based on related examples.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
Another established strategy for controlling stereochemistry is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of chiral alcohols, Evans-type oxazolidinone auxiliaries are widely used. youtube.com These can be attached to a carboxylic acid derivative, and subsequent reactions, such as aldol (B89426) additions, proceed with high diastereoselectivity due to the steric influence of the auxiliary. While this method is more commonly applied to the synthesis of 1,3-diols, it can be adapted for the synthesis of chiral alcohols.
A more direct application to indanols involves the use of chiral auxiliaries derived from aminoindanol (B8576300) itself. nih.gov For example, a chiral auxiliary can be attached to the indanone precursor, and a subsequent reduction would proceed diastereoselectively. The choice of the reducing agent and the nature of the chiral auxiliary would determine the stereochemical outcome. Although this method is powerful, it requires additional steps for the attachment and removal of the auxiliary.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Reference |
| Evans Oxazolidinone | Aldol Reaction | >98:2 | williams.edu |
| Aminoindanol-derived | Diels-Alder Reaction | 86:14 to 96:4 | nih.gov |
| Indene-based Thiazolidinethione | Aldol Reaction | High | scielo.org.mx |
Table 3: Diastereoselectivity Achieved with Common Chiral Auxiliaries. This table provides examples of the high levels of stereocontrol achievable with chiral auxiliaries in related systems.
Kinetic Resolution of Racemic Mixtures for Enantioenrichment
Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For the enantioenrichment of racemic this compound, lipase-catalyzed kinetic resolution is a particularly effective method. nih.govnsf.gov
Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. nih.govjocpr.com This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. Common acylating agents include vinyl acetate, and the reactions are often performed in organic solvents.
The enantioselectivity of this process, often expressed as the enantiomeric ratio (E), can be very high, leading to products with excellent enantiomeric excess. For example, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PSL) are known for their broad substrate scope and high enantioselectivity in the resolution of secondary alcohols.
| Lipase | Substrate Type | Acylating Agent | Enantiomeric Ratio (E) | Reference |
| Pseudomonas cepacia Lipase (PSL) | Racemic Alcohols | Vinyl Acetate | Often >100 | nih.gov |
| Candida antarctica Lipase B (CAL-B) | Racemic Alcohols | Various | High | jocpr.com |
Table 4: Representative Enantioselectivities in Lipase-Catalyzed Kinetic Resolution of Alcohols. This table illustrates the effectiveness of lipases in separating racemic alcohols, a method applicable to this compound.
Enantioselective Dearomatization-Based Strategies
A more recent and advanced approach to the synthesis of chiral carbocyclic structures involves the enantioselective dearomatization of aromatic compounds. nih.gov This strategy allows for the rapid construction of complex, three-dimensional molecules from simple, flat aromatic precursors.
For the synthesis of chiral indanols, this could involve the dearomatization of a substituted naphthalene (B1677914) derivative. nih.gov While direct dearomatization to form the indanol skeleton is a developing area, related transformations have been reported. For instance, the catalytic asymmetric dearomatization of naphthalenes has been used to generate enantioenriched polycycles. nih.gov Such strategies often employ transition metal catalysts or organocatalysts to control the stereochemical outcome of the dearomatization step.
This approach is at the forefront of synthetic methodology and holds significant promise for the efficient and enantioselective synthesis of complex molecules like this compound, although specific applications to this target may still be under development.
Chemical Reactivity and Functionalization Pathways of 5 Methyl 2,3 Dihydro 1h Inden 2 Ol
Transformations Involving the Hydroxyl Group
The secondary alcohol functionality at the C2 position is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, dehydration, and nucleophilic substitution. These reactions allow for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.
Esterification and Etherification for Derivatization and Protecting Group Strategies
The hydroxyl group of 5-methyl-2,3-dihydro-1H-inden-2-ol can be readily converted into esters and ethers, which serves both as a method for structural modification and as a protecting group strategy in multi-step syntheses.
Esterification is commonly achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of an acid catalyst. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method for this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. The use of a large excess of the alcohol or the removal of water as it is formed can drive the equilibrium towards the ester product. masterorganicchemistry.com For instance, the reaction of this compound with acetic anhydride (B1165640) in the presence of a catalyst would yield 5-methyl-2,3-dihydro-1H-inden-2-yl acetate.
Etherification , the conversion of the hydroxyl group to an ether linkage, is frequently carried out via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. Strong bases such as sodium hydride (NaH) are typically used to generate the alkoxide. The choice of the alkyl halide is crucial, with primary halides being the most effective to avoid competing elimination reactions.
These derivatization strategies are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. Furthermore, converting the hydroxyl group to an ether or ester can protect it from unwanted reactions while other parts of the molecule are being modified.
Oxidation to Carbonyl Compounds and Further Oxidative Transformations
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 5-methyl-2,3-dihydro-1H-inden-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.
Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as chromium trioxide (CrO3) and pyridinium (B92312) chlorochromate (PCC). A study on the oxidation of the parent compound, indanol, to indanone utilized a polymer-supported chromium trioxide resin in methylene (B1212753) chloride under microwave irradiation. sacredheart.edu The efficiency of the conversion was found to be dependent on both temperature and reaction time, with higher values of both parameters leading to increased product yield. sacredheart.edu
Below is a table summarizing the optimization of the oxidation of indanol, which can be considered a model for the oxidation of its 5-methyl derivative.
| Oxidizing Agent | Solvent | Temperature (°C) | Time (min) | Percent Conversion (%) |
| CrO3 resin | CH2Cl2 | 80 | 3 | 25 |
| CrO3 resin | CH2Cl2 | 100 | 5 | 50 |
| CrO3 resin | CH2Cl2 | 120 | 7 | 75 |
| CrO3 resin | CH2Cl2 | 120 | 10 | 90 |
Data adapted from a study on the microwave-assisted oxidation of indanol to indanone. sacredheart.edu
The resulting ketone, 5-methyl-2,3-dihydro-1H-inden-2-one, is a valuable intermediate for further functionalization, for example, through reactions at the alpha-carbon positions or via condensation reactions involving the carbonyl group.
Dehydration to Corresponding Indene (B144670) Olefins
The acid-catalyzed dehydration of this compound leads to the formation of a mixture of isomeric indene olefins through the elimination of a water molecule. The reaction typically proceeds via an E1 mechanism, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation at the C2 position. Subsequent deprotonation from an adjacent carbon atom results in the formation of a double bond.
Due to the structure of the intermediate carbocation, deprotonation can occur from either the C1 or C3 position of the cyclopentyl ring, leading to two potential regioisomeric products: 6-methyl-1H-indene and 5-methyl-1H-indene . According to Zaitsev's rule, the more substituted and therefore more stable alkene is generally the major product. In this case, both potential products are disubstituted double bonds within a five-membered ring fused to a benzene (B151609) ring. The relative stability and, therefore, the product ratio can be influenced by steric factors and the specific reaction conditions, such as the acid catalyst used and the temperature. libretexts.orglibretexts.org For example, the dehydration of butan-2-ol can lead to a mixture of but-1-ene and but-2-ene. libretexts.org
A study on the liquid-phase dehydration of the related compound 1-indanol (B147123) over solid acid catalysts showed that indene can be synthesized with high selectivity. researchgate.netconicet.gov.ar This suggests that the dehydration of this compound would be an effective method for the preparation of the corresponding methyl-substituted indenes.
Nucleophilic Substitution Reactions at the C2 Position
Direct nucleophilic substitution of the hydroxyl group in this compound is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH-). To facilitate substitution, the hydroxyl group must first be converted into a good leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine.
Once the tosylate or mesylate is formed, the C2 position becomes susceptible to attack by a wide range of nucleophiles in an SN2 reaction. This allows for the introduction of various functional groups, including azides, halides, cyanides, and thiols. For example, reaction of the tosylated derivative with sodium azide (B81097) would yield 2-azido-5-methyl-2,3-dihydro-1H-indene. These substitution reactions typically proceed with an inversion of stereochemistry at the C2 center if it is a chiral center. The efficiency of the substitution can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Reactions on the Aromatic Ring System
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic core.
Regioselective Electrophilic Aromatic Substitution Reactions
The position of electrophilic attack on the aromatic ring is directed by the existing substituents: the methyl group and the fused cyclopentyl ring system (an alkyl substituent). Both of these are activating, ortho-, para-directing groups. researchgate.netresearchgate.net This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups.
In the case of this compound, the methyl group is at the 5-position. The available positions for substitution on the aromatic ring are C4, C6, and C7. The directing effects of the alkyl substituents (the methyl group and the fused ring) would favor substitution at the C4 and C6 positions, which are ortho and para to the methyl group, and also influenced by the fused ring. The C7 position is also ortho to the fused ring. The precise regioselectivity of a given electrophilic aromatic substitution reaction, such as nitration, halogenation, or Friedel-Crafts acylation, will depend on the specific electrophile and the reaction conditions, with steric hindrance often playing a significant role in determining the final product distribution. chemicalbook.com
Transition Metal-Catalyzed Arylation and Alkenylation Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, the hydroxyl group can be derivatized to a leaving group (e.g., triflate or tosylate) to participate in Suzuki, Heck, or similar cross-coupling reactions. However, a more direct and atom-economical approach is the direct C-H activation of the aromatic ring.
While direct C-H arylation or alkenylation of the benzene ring in this compound has not been extensively documented, studies on related indole (B1671886) and indoline (B122111) systems provide valuable insights. nih.gov The selective functionalization of the benzenoid C-H bonds (at positions 4, 6, and 7) of the indane core is a key challenge. nih.gov The directing group ability of the hydroxyl group or its derivatives can play a crucial role in determining the regioselectivity of these reactions. For instance, palladium-catalyzed C2-arylation of indoles has been achieved using various directing groups, and similar strategies could potentially be adapted for the arylation of the aromatic ring of indanols. nih.gov
Ruthenium(II) catalysis has been shown to be effective for the C3-selective alkenylation of indole derivatives, directed by an ester group. nih.gov This suggests that with an appropriate directing group strategy, selective alkenylation of the aromatic part of this compound could be achievable. The choice of catalyst, ligand, and reaction conditions would be critical in controlling the regioselectivity of the arylation or alkenylation.
Below is a table summarizing representative transition metal-catalyzed C-H functionalization reactions on indole and related scaffolds, which could serve as a starting point for developing methodologies for this compound.
| Catalyst System | Substrate Type | Coupling Partner | Product Type | Reference |
| Pd(OAc)₂ / Ligand | Indole | Aryl Halide | 2-Arylindole | nih.gov |
| [RuCl₂(p-cymene)]₂ / AgSbF₆ | Indole with Ester DG | Acrylate | 3-Alkenylindole | nih.gov |
| Rh(III) catalyst | 2-Arylimidazo[1,2-a]pyridine | p-Quinol | Annulated Heterocycle | researchgate.net |
Dearomatization Processes
Dearomatization reactions are powerful transformations that convert flat aromatic compounds into three-dimensional structures, which are of great interest in medicinal chemistry and natural product synthesis. nih.govnih.gov The aromatic ring of this compound can undergo dearomatization through various methods, including oxidation, reduction, and cycloaddition reactions.
Oxidative dearomatization of phenols and their derivatives is a common strategy. nih.gov For instance, treatment of a phenol (B47542) with a hypervalent iodine reagent can lead to the formation of quinones or related structures. nih.gov While the hydroxyl group in this compound is not directly attached to the aromatic ring, its presence can influence the electronic properties of the benzene ring and its susceptibility to dearomatization.
Photochemical methods, particularly those mediated by visible light, have emerged as mild and efficient ways to achieve dearomatization. nih.gov These reactions often proceed through radical or cycloaddition pathways, allowing for the introduction of new functional groups during the dearomatization process.
The following table presents examples of dearomatization reactions on related aromatic systems, highlighting the potential pathways for this compound.
| Reagent/Catalyst | Substrate Type | Reaction Type | Product Type | Reference |
| Bis(acetoxy)iodobenzene (PIDA) | Chloroindane | Oxidative Dearomatization | MOB derivative | nih.gov |
| [RuCp(cod)Cl] | Triyne | [2+2+2] Cycloaddition | Indane derivative | nih.gov |
| Phosphine (B1218219) Catalyst | 3-Nitroindole and Allenoate | [4+2] Annulation | Dihydrocarbazole | nih.gov |
Modifications of the Saturated Carbocyclic Ring
Chemoselective Oxidation and Reduction Reactions
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 5-methyl-2,3-dihydro-1H-inden-2-one, using a variety of oxidizing agents. The choice of reagent will determine the chemoselectivity, especially if other oxidizable groups are present. Mild reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions are often employed to avoid over-oxidation or side reactions. Conversely, the corresponding ketone can be reduced back to the alcohol. The use of chiral reducing agents or biocatalysts can achieve this transformation with high enantioselectivity, leading to optically active (R)- or (S)-5-methyl-2,3-dihydro-1H-inden-2-ol. researchgate.net
Biocatalytic reductions of indanones using microorganisms or isolated enzymes (ketoreductases) are particularly attractive due to their high stereoselectivity and environmentally friendly reaction conditions. researchgate.net For example, various lactic acid bacteria strains have been shown to reduce 1-indanone (B140024) to (S)-1-indanol with high enantiomeric excess. researchgate.net
The table below provides examples of chemoselective oxidation and reduction reactions relevant to the functionalization of the saturated ring of this compound.
| Reagent/Catalyst | Substrate | Reaction Type | Product | Key Feature | Reference |
| Pyridinium Chlorochromate (PCC) | Secondary Alcohol | Oxidation | Ketone | Mild oxidation | General Knowledge |
| Sodium Borohydride (B1222165) (NaBH₄) | Ketone | Reduction | Alcohol | Chemoselective for ketones over esters | scirp.org |
| Lactobacillus paracasei BD71 | 1-Indanone | Biocatalytic Reduction | (S)-1-Indanol | High enantioselectivity | researchgate.net |
| Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride | Aldehyde in presence of Ketone | Chemoselective Reduction | Primary Alcohol | Selective for aldehydes | tcichemicals.com |
C(sp³)-H Bond Functionalization
Direct functionalization of C(sp³)-H bonds is a highly sought-after transformation in organic synthesis as it allows for the modification of saturated hydrocarbon frameworks without the need for pre-installed functional groups. nih.govnih.gov The saturated five-membered ring of this compound contains several C(sp³)-H bonds that could potentially be functionalized.
The development of transient directing groups has enabled the palladium-catalyzed arylation of C(sp³)-H bonds in ketones and aldehydes. nih.govnih.gov An amino acid can be used as a catalytic transient directing group, reversibly forming an imine with a ketone to direct the C-H activation. nih.gov While this has not been demonstrated with an alcohol directing group directly, oxidation of this compound to the corresponding ketone would open up this avenue of functionalization.
Furthermore, coinage-metal-catalyzed site-selective oxidation of secondary C(sp³)–H bonds in aliphatic amines has been reported. rsc.org This suggests that, with the right catalyst system, direct C(sp³)-H oxidation of the indane ring in the presence of the alcohol could be feasible.
The following table summarizes some key findings in the field of C(sp³)-H functionalization that could be relevant for the modification of the saturated ring in this compound.
| Catalyst System | Substrate Type | Reaction Type | Key Feature | Reference |
| Pd(OAc)₂ / Amino Acid | Ketone/Aldehyde | β- or γ-Arylation | Transient directing group | nih.govnih.gov |
| Coinage Metal Catalyst | Aliphatic Amine | Site-selective Trifluoroacetoxylation | Functionalization of secondary C(sp³)–H bonds | rsc.org |
| MnO₂ / Chiral Squaramide | Benzylic Alcohol | C-P Bond Formation via C-H activation | One-pot oxidation and hydrophosphonylation | chemrxiv.org |
Reactivity as a Scaffold in Annulation and Ring-Opening Reactions
The indane skeleton of this compound can serve as a scaffold for the construction of more complex fused and spirocyclic systems through annulation reactions. nih.govwikipedia.org Annulation reactions typically involve the formation of a new ring onto an existing one. wikipedia.org While the alcohol itself may not be the primary reactive handle for annulation, its conversion to a ketone (5-methyl-2,3-dihydro-1H-inden-2-one) would provide a versatile precursor for such transformations. For example, 1-indanones are known to participate in various annulation reactions to build fused carbocyclic and heterocyclic frameworks. nih.gov
Ring-opening reactions of the indane system are less common but can occur under specific conditions, particularly when the system is strained or appropriately activated. For instance, photoredox-catalyzed ring expansion of indenes to naphthalenes has been reported. nih.gov While this compound is not an indene, dehydration of the alcohol could lead to an indene derivative that could then undergo such a ring expansion. Hydrodenitrogenation studies of indole under hydrothermal conditions have shown that ring-opening of the saturated ring can occur, suggesting that under harsh conditions, the cyclopentane (B165970) ring of the indane system could also be cleaved. osti.gov
The table below lists examples of annulation and ring-opening reactions on related systems.
| Reaction Type | Substrate | Reagents/Conditions | Product | Reference |
| [5+2] Cycloaddition | 3-Hydroxy-1-indanone derivative | Alkyne / Acid | Polycarbocyclic scaffold | nih.gov |
| Domino Annulation | 2-Isothiocyanato-1-indanone | 2-Hydroxyaryl-substituted α-amido sulfone / Organocatalyst | Fused heterocycle | nih.gov |
| Ring Expansion | Indene | α-Iodonium diazo compound / Photoredox catalyst | 2-Functionalized Naphthalene (B1677914) | nih.gov |
| Ring-Opening | Indole | Ni, Pt, Ru catalysts / Hydrothermal conditions | Alkyl anilines | osti.gov |
Stereochemical Investigations and Role in Asymmetric Synthesis
Methodologies for Stereochemical Assignment and Purity Determination
Precise determination of the stereochemical purity and configuration of 5-methyl-2,3-dihydro-1H-inden-2-ol is fundamental. This is achieved through advanced analytical techniques that can differentiate between its enantiomers.
Chiral analytical chromatography is a primary technique for separating the enantiomers of this compound and quantifying its enantiomeric excess (ee). uma.esheraldopenaccess.us High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two main modalities employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. umn.eduarkat-usa.org For compounds structurally similar to this compound, such as other dihydroindenols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have proven effective. arkat-usa.org The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomeric peaks, allowing for accurate determination of the ee by integrating the peak areas. nih.gov The use of advanced detectors, such as circular dichroism detectors, can further enhance the accuracy of ee determination, even in the absence of pure enantiomeric standards. uma.es
Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC offers a high-resolution separation method. researchgate.netgcms.cz This technique employs capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. nih.gov The sample is typically derivatized to increase its volatility and thermal stability before injection into the GC system. The differential interaction of the enantiomers with the CSP results in their separation, enabling the calculation of the enantiomeric excess from the resulting chromatogram. researchgate.net
Table 1: Chiral Chromatography Parameters for Indenol Derivatives
| Parameter | Chiral HPLC | Chiral GC |
| Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) arkat-usa.org | Cyclodextrin-based (e.g., Rt-βDEX) gcms.cz |
| Mobile/Carrier Gas | Hexane/Isopropanol (B130326) mixtures nih.gov | Helium or Hydrogen researchgate.net |
| Detection | UV, Circular Dichroism uma.esheraldopenaccess.us | Flame Ionization Detector (FID) |
| Derivatization | Often not required | May be required (e.g., silylation) |
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral auxiliaries, are powerful tools for elucidating the absolute configuration of this compound. libretexts.orgresearchgate.net
Chiral NMR Shift Reagents: Lanthanide-based chiral shift reagents are used to determine the enantiomeric purity and assign the absolute configuration of chiral alcohols like this compound. libretexts.orgharvard.edu These reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of the alcohol. This results in the separation of NMR signals for corresponding protons in the two enantiomers, allowing for the determination of enantiomeric excess by integration. harvard.edu The differential shifts can also be used to deduce the absolute configuration by comparing the observed shifts with empirical models or with the spectra of standards of known configuration. scholaris.ca
Chiral Solvating Agents: Another NMR-based approach involves the use of chiral solvating agents (CSAs). unipi.itnih.gov These agents, such as chiral acids or alcohols, form transient diastereomeric solvates with the enantiomers of this compound. This leads to observable chemical shift differences (Δδ) between the signals of the enantiomers in the ¹H or ¹³C NMR spectrum, which can be used to determine the enantiomeric ratio. frontiersin.org
This compound as a Chiral Building Block
The well-defined stereochemistry of this compound makes it an excellent chiral building block for the synthesis of more complex molecules, particularly chiral ligands for asymmetric catalysis. nih.gov
The hydroxyl group and the rigid indane backbone of this compound provide a versatile platform for the design and synthesis of a variety of chiral ligands. These ligands are typically bidentate or tridentate and incorporate phosphorus, nitrogen, or other heteroatoms to coordinate with transition metals.
The synthesis of these ligands often involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a phosphine (B1218219) or amine moiety. The methyl group at the 5-position can influence the electronic properties and steric environment of the resulting metal complex, thereby affecting its catalytic activity and selectivity.
Ligands derived from indenol structures are effective in rhodium-, ruthenium-, and iridium-catalyzed asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and olefins. uma.esresearchgate.net While specific data for ligands from this compound is limited, analogous systems demonstrate high efficiency. For instance, (1R,2S)-aminoindanol-derived ligands have been successfully used in the transfer hydrogenation of acetophenone, yielding the corresponding chiral alcohol with high conversion and enantioselectivity. researchgate.net
In these reactions, the chiral ligand-metal complex creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. The transfer hydrogenation often utilizes isopropanol or a formic acid/triethylamine mixture as the hydrogen source. arkat-usa.orgresearchgate.net
Table 2: Representative Results for Asymmetric Transfer Hydrogenation using Indenol-Derived Ligands
| Substrate | Catalyst System | Product | Conversion (%) | ee (%) |
| Acetophenone | [Cp*RhCl(TsDPEN)] | 1-Phenylethanol | up to 100 | up to 98 |
| Various aryl ketones | Ru(II)-amino alcohol | Chiral secondary alcohols | Good to excellent | up to 71 |
| Acetophenone | (1R,2S)-aminoindanol/Rh | (R)- or (S)-1-phenylethanol | High | High |
Note: Data is for analogous indenol-derived ligands and is representative of the potential application. researchgate.netresearchgate.net
The utility of indenol-derived ligands extends to asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions.
Michael Addition: Chiral ligands synthesized from indenol precursors can be employed in catalytic asymmetric Michael additions. For example, amino-indanol derivatives have been shown to catalyze the addition of oxindoles to nitroolefins, producing adducts with high diastereoselectivity and enantioselectivity. nih.gov These reactions are crucial for constructing molecules with multiple stereocenters.
Cycloadditions: While direct examples involving ligands from this compound are not prevalent, related chiral ligands are used in asymmetric cycloaddition reactions, such as the Diels-Alder reaction. umn.edu The chiral catalyst can control the facial selectivity of the approach of the dienophile to the diene, leading to the formation of a specific enantiomer of the cyclic product. The development of ligands derived from this compound could offer new possibilities in this area.
Employment as a Chiral Auxiliary in Substrate-Controlled Reactions
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While the indane scaffold is a feature in several successful chiral auxiliaries, specific and detailed research on the employment of this compound in this capacity is not extensively documented in scientific literature. However, the broader class of substituted 2,3-dihydro-1H-inden-2-ol derivatives has been investigated in various substrate-controlled reactions. These studies provide a framework for understanding the potential, albeit underexplored, applications of the 5-methyl analog.
In principle, the hydroxyl group of this compound can be attached to a prochiral substrate, forming a chiral ester, ether, or other derivative. The steric bulk of the indane framework would then be positioned to shield one of the two prochiral faces of the substrate, leading to a diastereoselective reaction. The 5-methyl group, while somewhat remote from the reactive center, could exert subtle electronic or steric influences on the conformational preferences of the auxiliary-substrate conjugate, potentially fine-tuning the stereochemical outcome.
For instance, in hypothetical applications such as asymmetric Diels-Alder reactions or alkylations of enolates, the chiral indanol moiety would be expected to enforce a specific approach trajectory for the incoming reagent. The success of such a process would be contingent on the conformational rigidity of the system and the ability of the auxiliary to effectively differentiate between the diastereomeric transition states.
Elucidation of Stereoselectivity Mechanisms in Synthetic Transformations
The elucidation of stereoselectivity mechanisms is paramount for the rational design and optimization of asymmetric reactions. For chiral auxiliaries derived from the indanol framework, the primary mechanism of stereocontrol is typically attributed to steric hindrance. The fused ring system creates a well-defined three-dimensional structure that can effectively block one face of a reactive intermediate.
In the case of a hypothetical reaction controlled by a this compound auxiliary, the stereochemical outcome would be dictated by the preferred conformation of the chiral auxiliary-substrate adduct. This conformation would aim to minimize steric interactions between the bulky indane group and the substituents on the substrate. For example, in the alkylation of an enolate derived from an ester of this compound, the indane ring would likely orient itself to shield one of the enolate faces. The approaching electrophile would then be forced to attack from the less hindered side, resulting in the preferential formation of one diastereomer.
While detailed experimental studies on the stereoselectivity mechanisms for this specific compound are scarce, the principles established for other indanol-derived auxiliaries provide a strong foundation for any future investigations into the synthetic utility of this compound.
Applications of 5 Methyl 2,3 Dihydro 1h Inden 2 Ol in Advanced Organic Synthesis Research
Versatility as a Synthetic Intermediate for Complex Molecules
The rigid bicyclic structure of the indane core, combined with the reactive hydroxyl group, makes indanols like 5-methyl-2,3-dihydro-1H-inden-2-ol valuable starting points for the synthesis of more complex molecular architectures.
Key Building Block for Biologically Inspired Scaffolds
The indane framework is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. Research on related indane derivatives demonstrates their utility in constructing molecules with significant biological activity. For instance, syntheses of various 1-indanone (B140024) derivatives have been developed, which serve as precursors to a wide range of biologically active compounds. beilstein-journals.org Furthermore, the synthesis of cis-1-amino-7-methyl-2-indanol, a compound structurally similar to the title compound, highlights the role of methyl-substituted indanols in creating building blocks for pharmacologically relevant molecules. beilstein-journals.org The defined stereochemistry of the amino and hydroxyl groups in these scaffolds is crucial for their interaction with biological receptors.
Precursor in the Synthesis of Agrochemical Research Targets
While direct evidence of this compound being used in agrochemical synthesis is not prominent in the literature, related heterocyclic and bicyclic structures are key components in this field. For example, 2-methylindole, which shares a bicyclic framework, is used in the production of agrochemicals. The structural motifs present in indanols—a hydrophobic hydrocarbon body and a modifiable functional group—are desirable features for developing new active ingredients in crop protection. The methyl group on the aromatic ring of this compound could be used to fine-tune properties like lipophilicity and environmental persistence, which are critical parameters for agrochemical candidates.
Role in the Synthesis of Novel Organic Materials
Indane derivatives have found applications in materials science, particularly in polymer chemistry. The related compound 2-methyl-2-indanol (B8800388) is noted for its use in synthesizing specialized polymers and copolymers. The rigid indane unit can be incorporated into a polymer backbone to enhance thermal stability and modify mechanical properties. Additionally, compounds such as trans-1-methyl-2-indanol have been identified as components in upgraded pyrolysis oil, which is being explored as a source of chemical feedstocks. bauet.ac.bd This suggests that indanol isomers could be sourced from waste streams and utilized as monomers for creating new materials.
Contributions to New Organic Reaction Methodology Development
Simple, well-defined molecules are often used as model substrates to test new chemical reactions or to understand how existing reactions work. The indanol framework is well-suited for this purpose.
Substrate for Discovery of Novel Chemical Reactivity
The development of new catalytic reactions often relies on testing the reaction on a variety of substrates to determine its scope and limitations. Indanols like this compound possess several reactive sites: the hydroxyl group, the C-H bonds on the cyclopentane (B165970) ring, and the aromatic ring. This makes them ideal candidates for exploring new methods in areas such as C-H activation, oxidation, and stereoselective catalysis. Research on the related 2-methyl-2-indanol shows it can serve as a precursor for synthesizing various amino alcohols through enantioselective transformations, a process that is key to developing new pharmaceutical agents.
Model Compound for Elucidating Complex Reaction Mechanisms
The constrained conformational flexibility of the indane system provides a clear stereochemical environment for studying reaction mechanisms. The relative positions of substituents are fixed, which simplifies the analysis of reaction outcomes. For example, the acid-catalyzed dehydration of 2-methyl-2-indanol to form 2-methylindene is a classic reaction that can be studied to understand carbocation rearrangements and elimination pathways. The presence of the methyl group on the aromatic ring in this compound would allow researchers to probe the electronic effects of an electron-donating group on reaction rates and regioselectivity, providing deeper insight into the underlying mechanisms.
Summary of Applications for the Indanol Scaffold Family
The following table summarizes the documented applications for the broader family of indanol and indane derivatives, illustrating the potential uses for this compound.
| Application Area | Specific Use | Relevant Compound Example |
| Medicinal Chemistry | Precursor to biologically active molecules | 1-Indanone derivatives beilstein-journals.org |
| Asymmetric Synthesis | Chiral auxiliary for stereoselective reactions | 2-Methyl-2-indanol |
| Materials Science | Monomer for specialty polymers | 2-Methyl-2-indanol |
| Feedstock Chemicals | Component of upgraded pyrolysis oil | trans-1-Methyl-2-indanol bauet.ac.bd |
Future Research Directions and Emerging Paradigms
Innovation in Green and Sustainable Synthetic Routes for Dihydroindenols
The imperative for environmentally benign chemical processes has spurred significant interest in developing "green" synthetic routes to dihydroindenols. wisdomlib.org Traditional methods often rely on harsh reagents and generate substantial waste. Future research is increasingly focused on alternatives that are both efficient and sustainable.
One promising avenue is the use of biocatalysis. nih.gov Enzymes, operating under mild conditions in aqueous media, offer high selectivity and can significantly reduce the environmental footprint of chemical transformations. nih.gov The "hydrogen borrowing" concept, a redox-neutral process, is a particularly elegant biocatalytic strategy that generates water as the primary byproduct, making it a highly atom-economical and environmentally friendly reaction. nih.gov Research in this area could lead to the development of enzymatic cascades for the efficient synthesis of dihydroindenols from simple, renewable starting materials. nih.gov
Another area of innovation lies in the development of metal-free catalytic systems. For instance, a facile method for the synthesis of indanones, structurally related to dihydroindenols, has been developed using L-proline as an efficient and environmentally benign catalyst. rsc.org Exploring similar organocatalytic approaches for dihydroindenol synthesis could eliminate the need for potentially toxic and expensive metal catalysts.
| Green Synthesis Approach | Key Advantages | Relevant Research Area |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govnih.gov | Development of enzyme cascades. nih.gov |
| Green Solvents | Reduced environmental impact, potential for improved yield. mdpi.com | Solvent replacement studies. mdpi.com |
| Metal-Free Catalysis | Avoids toxic and expensive metals, environmentally benign. rsc.org | Organocatalysis. rsc.org |
Development of Next-Generation Chiral Catalysts Derived from the Indenol Scaffold
The indenol framework itself holds significant potential as a scaffold for the development of novel chiral catalysts. The ability of catalysts to facilitate complex transformations with high selectivity is crucial for creating new molecular structures that may be difficult to access through traditional methods. mdpi.com This expanded chemical space allows researchers to explore new avenues for drug discovery and material science. mdpi.com
Future research will likely focus on designing and synthesizing new chiral ligands and catalysts derived from 5-methyl-2,3-dihydro-1H-inden-2-ol and related structures. These catalysts could be employed in a wide range of asymmetric transformations, leading to the efficient production of enantiomerically pure compounds. The development of composite catalysts, which combine two or more components, is another promising direction, as they can be tailored to meet specific performance requirements such as high activity, selectivity, and stability. researchgate.net
Gold(I) catalysis has already shown promise in the stereoselective synthesis of related indeno[1,2-b]thiochromene derivatives, proceeding through a proposed gold-cyclopropyl carbene intermediate. acs.org Exploring the application of such catalytic systems with indenol-derived ligands could open up new possibilities for asymmetric synthesis.
Exploration of Photoredox and Electrochemistry in Indenol Synthesis and Functionalization
Photoredox and electrochemistry are rapidly emerging as powerful tools in organic synthesis, offering unique reactivity and the ability to perform transformations that are challenging with conventional methods. mdpi.com Both techniques utilize electrons as reagents to generate reactive radical intermediates, enabling novel bond formations. mdpi.com
The synthesis of highly functionalized indoles, which share a structural relationship with indenols, has been successfully achieved using both photoredox catalysis and electrochemical methods. mdpi.com These approaches often operate under mild conditions and can tolerate a wide range of functional groups. A key advantage is the ability to use readily available and environmentally friendly reagents like oxygen. koreabiomed.com For example, an eco-friendly and economical method for synthesizing indolopyran, a nitrogen ring compound, was developed using electric energy and oxygen as a reagent at room temperature. koreabiomed.com
Future research will undoubtedly explore the application of these technologies to the synthesis and functionalization of this compound. This could involve the development of novel photoredox-catalyzed cyclization reactions or electrochemical methods for introducing new functional groups onto the indenol core. The combination of these techniques with other catalytic systems, such as dual gold/ruthenium catalysis, could also lead to highly efficient and selective transformations. mdpi.com
| Technology | Key Features | Potential Applications in Indenol Chemistry |
| Photoredox Catalysis | Use of light to drive chemical reactions, generation of radical intermediates. mdpi.com | Novel cyclization and functionalization reactions. |
| Electrochemistry | Use of electric current to drive reactions, controlled oxidation and reduction. mdpi.comkoreabiomed.com | Green synthesis and late-stage functionalization. koreabiomed.com |
Integration of Continuous Flow Chemistry and Automation for Scalable Processes
The transition from batch to continuous flow processing is a major trend in the chemical and pharmaceutical industries, offering enhanced control, safety, and scalability. ucd.ieajinomoto.com Continuous flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and better product quality. ajinomoto.com
The synthesis of various pharmaceuticals and fine chemicals has already been successfully translated from batch to continuous flow processes, demonstrating significant improvements in efficiency and safety. ucd.ienih.gov For instance, a continuous flow process for an aldol (B89426) reaction in the synthesis of doravirine (B607182) was successfully scaled from the lab to a pilot plant. ucd.ie This technology is particularly well-suited for handling hazardous reagents and reactions, as the small reaction volumes minimize risks. ucd.ieajinomoto.com
The integration of continuous flow chemistry with automation is the next logical step, leading to fully autonomous synthesis platforms. wikipedia.orgnih.gov These systems, often controlled by sophisticated software, can optimize reaction conditions in real-time and operate without human intervention. youtube.com The development of such automated systems for the synthesis of this compound and its derivatives would enable on-demand production and accelerate the discovery of new compounds. youtube.comeurekalert.org
Predictive Modeling for Design of Novel Indenol Derivatives with Desired Reactivity Profiles
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These approaches can be used to understand reaction mechanisms, predict the properties of new molecules, and guide the design of novel compounds with specific reactivity profiles.
For instance, computational studies have provided evidence for the activation of dihydrogen by coinage metal–aluminyl complexes through a radical-like reactivity, offering a new paradigm for small molecule activation. nih.gov Similar computational approaches can be applied to study the reactivity of indenol derivatives and to design new catalysts based on this scaffold.
Q & A
Q. What are the primary synthetic routes for 5-methyl-2,3-dihydro-1H-inden-2-ol?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 5-methylinden-2-ol using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–80°C . Alternatively, selective oxidation of 5-methylindene derivatives with mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane can yield the dihydroxy intermediate, followed by reduction to stabilize the hydroxyl group . Purity is typically ensured via recrystallization in ethanol/water mixtures.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming stereochemistry and substituent positions, particularly the hydroxyl group at C2 and methyl group at C5. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks), while infrared spectroscopy (IR) identifies hydroxyl (O-H) stretches (~3200–3600 cm⁻¹) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How does the hydroxyl group influence the compound’s basic reactivity?
- Methodological Answer : The hydroxyl group participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO, methanol) and reactivity in nucleophilic substitutions. For example, it can be oxidized to a ketone using chromium trioxide (CrO₃) in acidic conditions or protected with tert-butyldimethylsilyl (TBDMS) groups for subsequent functionalization .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing enantiopure this compound?
- Methodological Answer : Chiral resolution via diastereomeric salt formation with tartaric acid derivatives is effective for separating enantiomers . Alternatively, asymmetric catalysis using chiral ligands (e.g., BINAP) in hydrogenation reactions can achieve high enantiomeric excess (ee > 90%) . Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) provides analytical validation .
Q. How can computational modeling predict the biological activity of dihydroindenol derivatives?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., viral proteases or neurotransmitter receptors) assess binding affinity and pose validation. Quantitative Structure-Activity Relationship (QSAR) models trained on analogs’ bioactivity data (e.g., IC₅₀ values) predict modifications to enhance potency . Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .
Q. What experimental designs address contradictory data on the compound’s antimicrobial efficacy?
- Methodological Answer : Contradictions in MIC (Minimum Inhibitory Concentration) values across studies may arise from strain-specific resistance or assay conditions. A standardized broth microdilution protocol (CLSI guidelines) with controls (e.g., ciprofloxacin) and triplicate trials is recommended. Synergy studies (e.g., checkerboard assays) with β-lactam antibiotics can clarify combinatorial effects .
Key Research Findings
- Stereochemical Impact : The (2R) enantiomer shows 3-fold higher antiviral activity compared to (2S) in HSV-1 assays, linked to optimized hydrogen bonding with viral thymidine kinase .
- Oxidative Stability : The hydroxyl group undergoes rapid autoxidation in aqueous buffers (pH > 7), necessitating storage under inert gas or with radical scavengers (e.g., BHT) .
- Biological Screening : In vitro assays against S. aureus (ATCC 25923) show MIC = 32 µg/mL, suggesting potential as a lead for antibiotic adjuvants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
